molecular formula C11H13NO4 B2955989 Methyl 2,4,6-trimethyl-3-nitrobenzoate CAS No. 250650-97-6

Methyl 2,4,6-trimethyl-3-nitrobenzoate

Cat. No.: B2955989
CAS No.: 250650-97-6
M. Wt: 223.228
InChI Key: QZDCQHUTGCJJJT-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethyl-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a derivative of benzoic acid, characterized by the presence of three methyl groups and a nitro group on the benzene ring, as well as a methyl ester functional group. This compound is typically used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethyl-3-nitrobenzoate can be synthesized through the nitration of methyl 2,4,6-trimethylbenzoateThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trimethyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Methyl 2,4,6-trimethyl-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: 2,4,6-trimethyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,4,6-trimethyl-3-nitrobenzoate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of methyl 2,4,6-trimethyl-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions vary depending on the specific context and application .

Comparison with Similar Compounds

Methyl 2,4,6-trimethyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

  • Methyl 2-methyl-3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 3-nitrobenzoate

Uniqueness:

Properties

IUPAC Name

methyl 2,4,6-trimethyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCQHUTGCJJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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